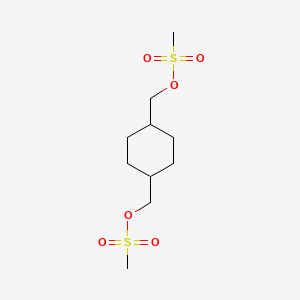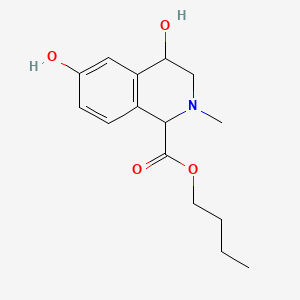![molecular formula C8H6N2O B13966433 4,7-Methano-7H-furo[2,3-E][1,3]diazepine CAS No. 478919-89-0](/img/structure/B13966433.png)
4,7-Methano-7H-furo[2,3-E][1,3]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methano-7H-furo[2,3-E][1,3]diazepine is a chemical compound with the molecular formula C8H6N2O. It is characterized by a fused ring structure that includes a furan ring and a diazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Methano-7H-furo[2,3-E][1,3]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a diazepine precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems can further enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4,7-Methano-7H-furo[2,3-E][1,3]diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce halogenated derivatives .
Scientific Research Applications
4,7-Methano-7H-furo[2,3-E][1,3]diazepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-Methano-7H-furo[2,3-E][1,3]diazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4,7-Methano-7H-furo[2,3-E][1,3]diazepine derivatives: These compounds have similar structures but different functional groups.
Other diazepines: Compounds like diazepam share the diazepine ring but have different substituents and properties.
Uniqueness: this compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
478919-89-0 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
5-oxa-8,10-diazatricyclo[6.2.1.02,6]undeca-1,3,6,9-tetraene |
InChI |
InChI=1S/C8H6N2O/c1-2-11-8-4-10-3-7(6(1)8)9-5-10/h1-2,4-5H,3H2 |
InChI Key |
XBZHCIGDPIICDM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C=COC3=CN1C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


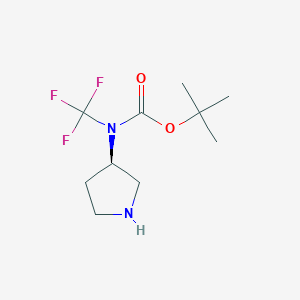
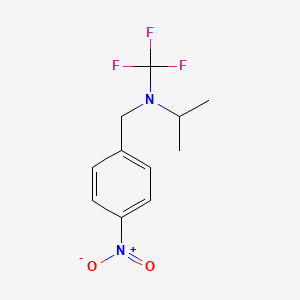




![[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy-](/img/structure/B13966378.png)
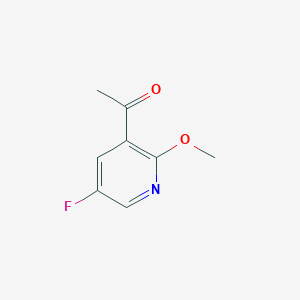

![2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]-](/img/structure/B13966405.png)
